![molecular formula C20H18N4O3S2 B6581662 4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 1209192-26-6](/img/structure/B6581662.png)

4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

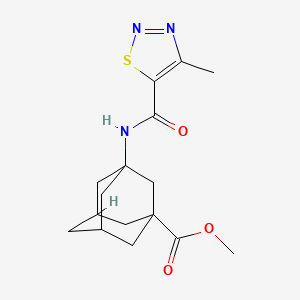

The compound “4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide” is a complex organic molecule. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a fused ring system containing nitrogen and sulfur atoms . This type of structure is often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b][1,3]thiazole ring, a benzamide group, and a dimethylsulfamoyl group. The exact structure would need to be determined through techniques such as NMR and MS spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Techniques such as HPLC could be used to analyze these properties .Wissenschaftliche Forschungsanwendungen

IDO1 Inhibition for Immunomodulation

4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide: is an IDO1 inhibitor. Indoleamine-2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that catalyzes the initial and rate-limiting step of the kynurenine pathway in L-tryptophan metabolism. Overexpression of IDO1 is associated with cancer progression, malaria, multiple sclerosis, and other life-threatening diseases . Researchers have designed and synthesized novel fused heterocyclic compounds targeting IDO1, some of which exhibit promising inhibitory activity. These compounds could potentially modulate immune responses and impact disease outcomes.

Anticancer Properties

The imidazo[2,1-b][1,3]thiazole scaffold has attracted attention due to its potential anticancer properties. Researchers have explored derivatives of this compound as potential chemotherapeutic agents. Further studies are needed to elucidate the exact mechanisms of action and evaluate their efficacy against specific cancer types .

Antimicrobial Activity

The presence of both imidazole and thiazole moieties suggests possible antimicrobial properties. Researchers have synthesized analogues of this compound and evaluated their antibacterial and antifungal activities. Investigating their effects against specific pathogens could provide valuable insights for drug development .

Drug Design and Optimization

The unique structure of 4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide provides opportunities for drug design. Researchers can explore modifications to enhance its potency, selectivity, and pharmacokinetic properties. Computational studies, including docking analyses, can guide further optimization.

Wirkmechanismus

Target of Action

The primary target of this compound is Midkine (MDK) . Midkine is a heparin-binding growth factor that is overexpressed in various human cancers and plays crucial roles in cell survival, growth, migration, and angiogenesis .

Mode of Action

This compound interacts with its target, Midkine, by reducing its protein level in cells . The reduction occurs in a dose-dependent manner, with significant effects observed at concentrations as low as 25 nM . The exact mechanism of this interaction is yet to be identified .

Biochemical Pathways

The compound affects the PI 3-K/AKT signaling pathway . This pathway is crucial for cell survival and growth. Inhibition of this pathway leads to apoptosis, or programmed cell death .

Pharmacokinetics

It is soluble in dmso at a concentration of 5 mg/ml , suggesting it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the inhibition of cell viability in Midkine-positive cells . This includes HEK293, H441, and H520 cells, with inhibition rates of over 60% observed at a concentration of 500 nM . The compound induces apoptosis in these cells as a result of PI 3-K/AKT signaling inhibition . It has little effect on midkine-negative cells such as normal human lung fibroblasts (nhlf) or hek293 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable under freezing conditions and should be protected from light . More research is needed to fully understand how other environmental factors may influence its action.

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-23(2)29(26,27)17-8-6-14(7-9-17)19(25)21-16-5-3-4-15(12-16)18-13-24-10-11-28-20(24)22-18/h3-13H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMXSETUUUDFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)

![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)

![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)

![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)

![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)

![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)

![3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine](/img/structure/B6581663.png)